molecular formula C7H4BrIN2 B1290995 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 757978-18-0

5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1290995
CAS RN: 757978-18-0
M. Wt: 322.93 g/mol
InChI Key: GIPGJYARDOQGDJ-UHFFFAOYSA-N
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Description

The compound of interest, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound that contains bromine and iodine substituents on a pyrrolopyridine skeleton. This structure is significant in medicinal chemistry and organic synthesis due to its potential as an intermediate in the construction of more complex molecules .

Synthesis Analysis

The synthesis of related bromo-iodo pyridine derivatives has been reported using various methods. For instance, a novel intermediate, 5-bromo-2-iodopyrimidine, was synthesized and utilized in palladium-catalysed cross-coupling reactions to produce substituted pyrimidine compounds . Another approach involved the synthesis of 3-arylthieno[2,3-b]pyridines from 2-bromopyridines using an iodine-mediated cyclization . Additionally, the Fischer indole cyclization in polyphosphoric acid has been employed to synthesize 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks with various substituents . These methods highlight the versatility of bromo-iodo pyridine derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using techniques such as single-crystal X-ray diffraction. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated, revealing intermolecular hydrogen bonding and π-π interactions within the crystal packing . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Bromo-iodo pyridine derivatives are versatile intermediates in various chemical reactions. The halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been used to synthesize pentasubstituted pyridines, demonstrating the compound's utility in introducing multiple substituents onto the pyridine ring . Moreover, carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives, which are further characterized by spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-iodo pyridine derivatives have been studied using spectroscopic methods and density functional theory (DFT). For instance, 5-Bromo-2-(trifluoromethyl)pyridine was characterized by FT-IR and NMR spectroscopies, and its structure and properties were analyzed using DFT, revealing insights into its vibrational frequencies, chemical shifts, and non-linear optical properties . Similarly, the synthesis and characterization of new 6-bromo-imidazo[4,5-b]pyridine derivatives provided information on their potential as tyrosyl-tRNA synthetase inhibitors, with molecular docking studies indicating their binding affinities .

Scientific Research Applications

Synthesis Techniques

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is utilized in various synthesis techniques. For instance, a study by Alekseyev, Amirova, and Terenin (2015) demonstrated its use in the synthesis of heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, highlighting a route to build the 5-bromo-7-azaindole scaffold with various substituents (Alekseyev, Amirova, & Terenin, 2015). Similarly, Minakata, Itoh, Komatsu, and Ohshiro (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine, which provided compounds directed towards agrochemicals and functional materials (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Antibacterial and Antioxidant Properties

Variya, Panchal, and Patel (2019) synthesized 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives, which showed significant antibacterial and antioxidant properties, comparing favorably with standard drugs (Variya, Panchal, & Patel, 2019).

Chemical Transformations

Research by Klemm, Merrill, Lee, and Klopfenstein (1974) focused on the halogenation of thieno[2,3-b]pyridine, including conversion into its bromo and iodo derivatives, showcasing the chemical transformation possibilities of such compounds (Klemm, Merrill, Lee, & Klopfenstein, 1974).

Synthetic Applications in Medicinal Chemistry

Baeza, Mendiola, Burgos, Alvarez-Builla, and Vaquero (2010) described the use of a similar compound in the synthesis of natural alkaloids like variolin B through palladium-mediated functionalization, indicating its significance in medicinal chemistry (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Inhibitor Synthesis

In 2023, Jabri, Thiruvalluvar, Sghyar, et al., synthesized novel imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors, highlighting its application in targeted therapy research (Jabri, Thiruvalluvar, Sghyar, et al., 2023).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302 + P352 (IF ON SKIN: Wash with plenty of soap and water) .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it has been reported to act as an inhibitor of certain kinases, thereby modulating signal transduction pathways. The compound’s interaction with enzymes such as kinases involves binding to the active site, leading to inhibition of enzyme activity and subsequent downstream effects on cellular signaling .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Additionally, it has been observed to induce apoptosis in certain cell types, further highlighting its potential as a therapeutic agent in cancer treatment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, leading to inhibition or activation of enzyme activity. For example, its interaction with kinases results in the inhibition of phosphorylation events, thereby disrupting signal transduction pathways . Furthermore, it can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert minimal toxic effects while effectively inhibiting tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have also been observed, where a certain dosage is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as oxidation and conjugation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall pharmacokinetic profile .

properties

IUPAC Name

5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPGJYARDOQGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640102
Record name 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

757978-18-0
Record name 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID00640102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-1H-pyrrolo[2,3-b]-pyridine (commercial product, 1 g, 5.10 mmol) in 200 ml of CH2Cl2 is added KOH (145 mg, 2.55 mmol) at room temperature. After 30 minutes, N-iodosuccinimide (1.2 g, 5.10 mmol) is added and the solution is stirred for 15 hours, neutralized with saturated Na2S2O3 solution and extracted several times with CH2Cl2. The organic phases are combined, dried on MgSO4 and concentrated under reduced pressure. The expected product is obtained with a quantitative yield and used in the following step without additional purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine (5 g, 25 mmol) was dissolved in anhydrous acetone (75 ml) and added N-iodo succinimide (6.18 g, 27.5 mmol) under nitrogen atmosphere and stirred at RT for 2 h. The reaction was monitored by TLC (10% Ethyl acetate in hexane). The reaction mixture was cooled to RT and filtered, washed with cold acetone (50 ml) and dried under vacuum to afford 7.05 g (87% yield) of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.18 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (300 mg, 1.52 mmol) in acetone (10 ml) was added N-iodosuccinimide (377 mg, 1.67 mmol) in one portion. The reaction mixture was stirred at room temperature for 45 minutes. The resulting precipitate was filtered off, washed with a minimal amount of acetone, and dried in vacuo to give the title compound as a cream-colored solid (329 mg, 67% yield). 1H NMR (DMSO-d6): δ 12.36 (s, 1H), 8.30 (d, J=2.0 Hz, 1H), 7.85 (d, J=2.0 Hz, 1H), 7.80 (d, J=2.5 Hz, 1H); HPLC/MS m/z: 323.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
377 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
67%

Synthesis routes and methods IV

Procedure details

A mixture of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (50 g, 252.5 mmol) and N-iodosuccinimide (13.6 g, 60.6 mmol) in dichloroethane (200 ml) was stirred at 95° C. overnight. The reaction was allowed to cool to room temperature and saturated Na2H2SO4 (200 ml) was added. The mixture was then extracted with ethyl acetate (400 ml×2). The combined organic layers were dried with Na2SO4, concentrated. Silica gel chromatography of the crude using a gradient of ethyl acetate and hexane afforded 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (62.8 g, 77% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2H2SO4
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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